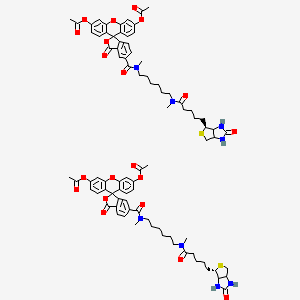
Flubida-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flubida-2 is a fluorescent dye used to detect pH at specific sites within cells, such as cell organelles. It is a conjugate of biotin and fluorescein diacetate, which is nonfluorescent until it enters cells and is hydrolyzed by endoesterases . This compound is membrane-permeable, allowing it to be delivered into cells through simple incubation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flubida-2 is synthesized by conjugating biotin with fluorescein diacetate. The reaction involves the formation of an ester bond between the carboxyl group of biotin and the hydroxyl group of fluorescein diacetate . The reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in DMSO .
Chemical Reactions Analysis
Types of Reactions
Flubida-2 undergoes hydrolysis when it enters cells, converting into its active form, Flubi-2 . This hydrolysis is catalyzed by endoesterases present within the cells .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of endoesterases and occurs under physiological conditions within the cell . The reaction does not require any external reagents or harsh conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is Flubi-2, which is the active fluorescent form of the compound .
Scientific Research Applications
Flubida-2 has a wide range of applications in scientific research:
Mechanism of Action
Flubida-2 exerts its effects by entering cells and undergoing hydrolysis to form Flubi-2 . The hydrolyzed product, Flubi-2, is fluorescent and can be used to detect pH at specific sites within cells . The probe is directed to these sites by targeting avidin fusion proteins, ensuring precise localization .
Comparison with Similar Compounds
Flubida-2 is unique due to its ability to permeate cell membranes and its specific hydrolysis mechanism. Similar compounds include:
BCECF (2’,7’-bis-(Carboxyethyl)-5-(and-6)-carboxyfluorescein): A widely used fluorescent pH sensor with a pKa close to physiological pH.
Flubi-2: The hydrolyzed product of this compound, used as a standard for calibration.
This compound stands out due to its membrane permeability and targeted localization within cells, making it highly effective for intracellular pH detection .
Properties
Molecular Formula |
C86H96N8O20S2 |
|---|---|
Molecular Weight |
1625.9 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate;[6'-acetyloxy-6-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/2C43H48N4O10S/c1-25(48)54-28-14-17-32-35(22-28)56-36-23-29(55-26(2)49)15-18-33(36)43(32)31-16-13-27(21-30(31)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39;1-25(48)54-28-14-17-31-35(22-28)56-36-23-29(55-26(2)49)15-18-32(36)43(31)33-21-27(13-16-30(33)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39/h2*13-18,21-23,34,37,39H,5-12,19-20,24H2,1-4H3,(H2,44,45,53)/t2*34?,37-,39?/m00/s1 |
InChI Key |
LGHSKDQDAUJJND-IIYQPQTRSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]6C7C(CS6)NC(=O)N7)C(=O)O3 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















